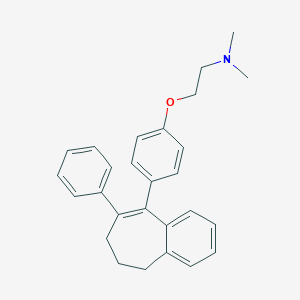
6,7-Dihydro-8-phenyl-9-(4-(2-(dimethylamino)ethoxy)phenyl)-5-H-benzocycloheptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-8-phenyl-9-(4-(2-(dimethylamino)ethoxy)phenyl)-5-H-benzocycloheptene, commonly known as BD or Benzodiazepine, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various neurological disorders, including anxiety, insomnia, and seizures.
Mécanisme D'action
BD acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This results in an increase in chloride ion influx, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release. This action produces the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects of BD.
Effets Biochimiques Et Physiologiques
BD has several biochemical and physiological effects, including sedation, muscle relaxation, and anxiolysis. It has also been shown to have anticonvulsant properties and can be used to treat seizures. However, BD can also cause side effects such as drowsiness, dizziness, and impaired coordination.
Avantages Et Limitations Des Expériences En Laboratoire
BD has several advantages for use in lab experiments. It is readily available and can be easily synthesized. It has a well-understood mechanism of action and has been extensively studied in vitro and in vivo. However, BD also has several limitations. It can be difficult to control the dose and can cause side effects in animal models. It can also be difficult to extrapolate the results from animal models to humans.
Orientations Futures
BD has shown promising results in the treatment of various neurological disorders. Future research should focus on the development of new analogs of BD with improved therapeutic properties and reduced side effects. The use of BD in combination with other drugs should also be explored. Additionally, more research is needed to understand the long-term effects of BD on the central nervous system.
Méthodes De Synthèse
The synthesis of BD involves several steps, including the reaction of 2-(dimethylamino) ethyl chloride with 4-(2-hydroxyethoxy) benzophenone, followed by the reaction of the resulting compound with phenylmagnesium bromide. The final product is obtained by the reduction of the intermediate compound with hydrogen gas over a palladium catalyst.
Applications De Recherche Scientifique
BD has been extensively studied in the field of medicinal chemistry due to its potential therapeutic benefits. It has been shown to have anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. BD has been used in the treatment of various neurological disorders, including anxiety, insomnia, and seizures. It has also been used as a premedication before surgery.
Propriétés
Numéro CAS |
103304-52-5 |
|---|---|
Nom du produit |
6,7-Dihydro-8-phenyl-9-(4-(2-(dimethylamino)ethoxy)phenyl)-5-H-benzocycloheptene |
Formule moléculaire |
C27H29NO |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[4-(6-phenyl-8,9-dihydro-7H-benzo[7]annulen-5-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C27H29NO/c1-28(2)19-20-29-24-17-15-23(16-18-24)27-25-13-7-6-11-22(25)12-8-14-26(27)21-9-4-3-5-10-21/h3-7,9-11,13,15-18H,8,12,14,19-20H2,1-2H3 |
Clé InChI |
GILOKSKCLQASEB-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=C(CCCC3=CC=CC=C32)C4=CC=CC=C4 |
SMILES canonique |
CN(C)CCOC1=CC=C(C=C1)C2=C(CCCC3=CC=CC=C32)C4=CC=CC=C4 |
Autres numéros CAS |
103304-52-5 |
Synonymes |
6,7-dihydro-8-phenyl-9-(4-(2-(dimethylamino)ethoxy)phenyl)-5-H-benzocycloheptene 6,7-DPDMEPB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




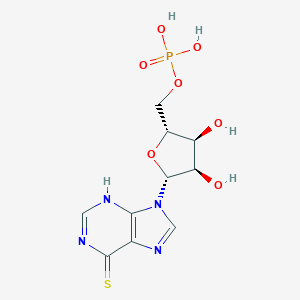

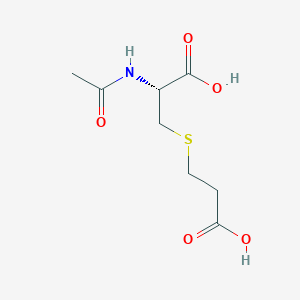

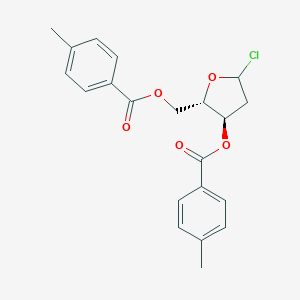

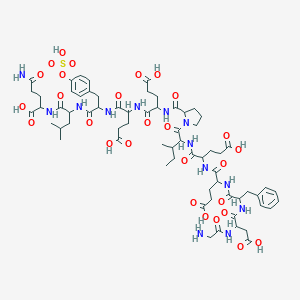



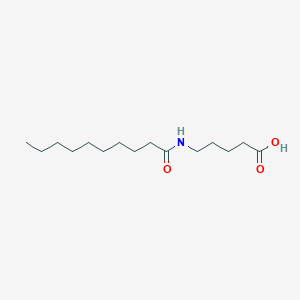
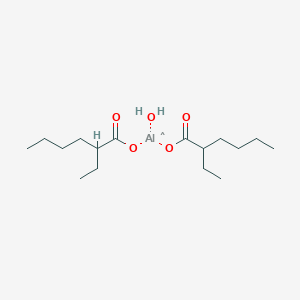
![N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B26284.png)